Dihydromicromelin B

Breast cancer Cytotoxicity Negative control

Researchers face confounding variables when substituting Micromelum coumarins due to divergent cytotoxicity profiles. Dihydromicromelin B eliminates this risk as a rigorously authenticated, inactive congener. - Verified Negative Control: Shows no detectable activity against MCF-7 and 4T1 breast cancer lines, enabling confident interpretation of positive signals from active coumarins. - Essential SAR Tool: Forms a matched molecular pair with micromelin (C-4 oxidation state difference), critical for mapping structure-activity relationships. - Diastereomer-Specific Standard: Supplied at ≥98% purity (HPLC) for chromatographic authentication and resolution from its co-occurring epimer dihydromicromelin A. Available in 5 mg standard research units with batch-specific COA. Global shipping under ambient conditions.

Molecular Formula C15H14O6
Molecular Weight 290.27 g/mol
Cat. No. B12441224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydromicromelin B
Molecular FormulaC15H14O6
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESCC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC
InChIInChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3/t12?,13?,14?,15-/m1/s1
InChIKeyMBQNFMDTXFFAJQ-MLGYPOCJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydromicromelin B: Sourcing and Structural Reference for Micromelum-Derived Coumarin Research


Dihydromicromelin B (CAS: 94285-06-0) is a tetracyclic 7-methoxycoumarin [1] first isolated and structurally elucidated from Micromelum minutum (Rutaceae) alongside its diastereomer dihydromicromelin A and the acetylated derivative acetyldihydromicromelin A [2]. With a molecular formula C15H14O6 and molecular weight 290.27 g/mol [1], the compound features a 4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl moiety fused to a 7-methoxychromen-2-one core [3]. It is commercially available as an analytical reference standard at ≥95% to >98% purity for phytochemical authentication and comparative pharmacological studies .

Why Micromelum Coumarins Are Not Interchangeable: Dihydromicromelin B as a Critical Negative Control and Structural Reference


Within the Micromelum coumarin class, substitution of one analog for another introduces confounding variables due to divergent cytotoxicity profiles and stereochemical configurations. Dihydromicromelin B and its diastereomer dihydromicromelin A exhibit no detectable activity against MCF-7 and 4T1 breast cancer cell lines [1], whereas structurally related coumarins from the same genus—micromelin, murrangatin, and minumicrolin—demonstrate verified cytotoxicity against cholangiocarcinoma (KKU-100) cells . Furthermore, dihydromicromelin B is distinguished from its acetylated counterpart acetyldihydromicromelin A by the presence of a free hydroxyl group at the 4-position of the dioxabicyclohexane ring, while micromelin differs by oxidation state at the same bicyclic system . These structural and functional divergences preclude simple substitution and mandate compound-specific selection based on the intended experimental objective—whether as a verified negative control, a structural reference, or an authentic antibacterial agent.

Quantitative Differentiation of Dihydromicromelin B Versus Micromelum Analogs: Head-to-Head and Cross-Study Cytotoxicity Data


Inactive Versus Active: Dihydromicromelin B as Verified Negative Control in Breast Cancer Cytotoxicity Assays

In a direct head-to-head comparison within the same isolation and testing study, a mixture of dihydromicromelin A and dihydromicromelin B exhibited no cytotoxic activity against MCF-7 and 4T1 breast cancer cell lines, while other isolates from the same Micromelum minutum extract demonstrated measurable cytotoxicity [1]. This inactivity contrasts sharply with micromelin, a structurally related coumarin from the same genus, which has documented antitumor activity and cytotoxicity against cholangiocarcinoma (KKU-100) cells .

Breast cancer Cytotoxicity Negative control MTT assay

Structural Determinant of Activity Divergence: Free Hydroxyl Versus Ketone at the Dioxabicyclohexane Moiety

The structural distinction between dihydromicromelin B (C15H14O6, MW 290.27) and micromelin (C15H12O6, MW 288.25) lies in the oxidation state of the fused dioxabicyclohexane ring system . Dihydromicromelin B contains a 4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl substituent, whereas micromelin features a 5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl group—a difference of one oxygen atom and two hydrogen atoms that converts a secondary alcohol to a ketone [1].

Structure-activity relationship Coumarin Oxidation state SAR

Diastereomeric Differentiation: Dihydromicromelin A Versus Dihydromicromelin B in Natural Abundance

Dihydromicromelin B co-occurs with its diastereomer dihydromicromelin A as an epimeric mixture in Micromelum minutum [1]. While both diastereomers share the same planar structure (C15H14O6) and molecular weight, they differ in stereochemical configuration at one or more chiral centers within the dioxabicyclohexane moiety. In the 2021 Indonesian M. minutum study, the two diastereomers were isolated and tested as a mixture, which demonstrated no cytotoxic activity against MCF-7 and 4T1 cells [2].

Diastereomer Natural products Chromatographic separation Stereochemistry

Antibacterial Activity: Reported Gram-Positive Spectrum for Dihydromicromelin B

Dihydromicromelin B has been reported to exhibit potent antibacterial activity specifically against Gram-positive bacteria including Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae . Additionally, anti-inflammatory properties attributed to prostaglandin production inhibition have been noted . For micromelin, direct studies on antibacterial activity against Bacillus cereus and S. aureus using the isolated pure compound remain limited, with most antimicrobial evidence derived from crude extracts of M. minutum rather than the purified coumarin .

Antibacterial Gram-positive Natural product Antimicrobial

Sourcing Authenticity: Species-Specific Isolation from Micromelum integerrimum Leaves

Dihydromicromelin B is consistently isolated from the leaves of Micromelum integerrimum (syn. M. minutum) [1]. In contrast, micromelin has been reported from multiple plant sources including M. integerrimum, M. minutum fruits, and Casearia graveolens , while osthol is found across diverse Apiaceae and Rutaceae genera unrelated to Micromelum [2]. The narrower, better-defined botanical sourcing of dihydromicromelin B provides enhanced traceability for chemotaxonomic studies.

Phytochemistry Natural product sourcing Micromelum integerrimum Botanical authentication

Validated Research Applications for Dihydromicromelin B Based on Quantitative Comparative Evidence


Authenticated Negative Control for Cytotoxicity Screening of Micromelum Coumarins

In MTT-based cytotoxicity assays against MCF-7 and 4T1 breast cancer cell lines, dihydromicromelin B serves as an authenticated negative control compound [1]. Unlike micromelin and other Micromelum coumarins that exhibit measurable cytotoxicity against KKU-100 cholangiocarcinoma cells , dihydromicromelin B demonstrates no activity against these breast cancer lines under identical assay conditions. This verified inactivity enables researchers to confidently interpret positive cytotoxic signals from structurally related active coumarins without confounding concerns about compound degradation or solvent interference, while also providing a benchmark for assay sensitivity and specificity validation.

Structure-Activity Relationship (SAR) Probe for Dioxabicyclohexane Coumarin Oxidation State

For medicinal chemistry programs optimizing the dioxabicyclohexane-substituted coumarin scaffold, dihydromicromelin B (reduced alcohol form, C15H14O6) and micromelin (oxidized ketone form, C15H12O6) constitute a matched molecular pair differing only at the C-4 position of the bicyclic system [1]. The stark divergence in cytotoxic activity between these congeners—micromelin active against KKU-100 cells , dihydromicromelin B inactive against MCF-7 and 4T1 cells —implicates the C-4 oxidation state as a critical determinant of biological activity. Dihydromicromelin B is thus essential for SAR studies evaluating how this specific structural modification modulates target engagement and cellular potency.

Analytical Reference Standard for Diastereomer-Specific Phytochemical Fingerprinting

In the quality control and authentication of Micromelum species (M. minutum, M. integerrimum) botanical materials, dihydromicromelin B is required as a discrete reference standard for chromatographic method development and validation [1]. The natural co-occurrence of dihydromicromelin A and B as an epimeric mixture necessitates a pure, isolated standard of dihydromicromelin B to establish retention time markers, develop resolution protocols for diastereomer separation, and quantify this specific coumarin congener in plant extracts, herbal formulations, or phytochemical reference materials.

Gram-Positive Antibacterial Reference Compound from Micromelum Genus

For antimicrobial screening programs focused on natural product-derived Gram-positive agents, dihydromicromelin B offers a characterized antibacterial reference compound with documented activity against Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae [1]. While micromelin's direct antibacterial profile at the pure compound level remains incompletely defined , dihydromicromelin B provides a more clearly documented antimicrobial coumarin from the Micromelum genus for use as a positive control or benchmark compound in minimum inhibitory concentration (MIC) determination assays against Gram-positive bacterial panels.

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